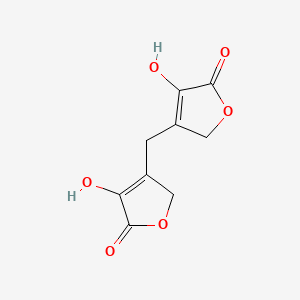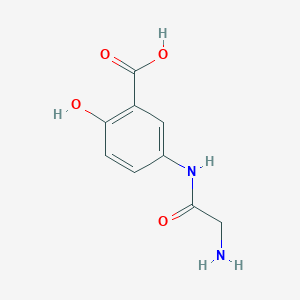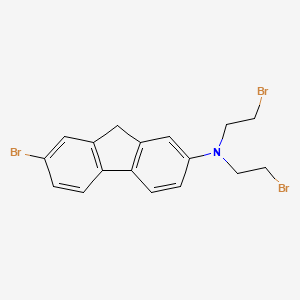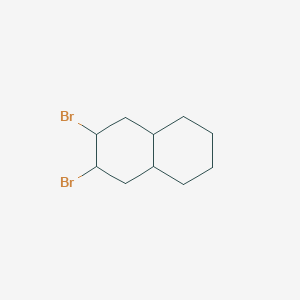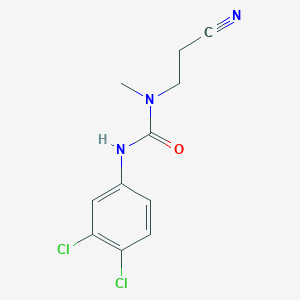
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanoethyl group, a dichlorophenyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with methyl isocyanate, followed by the introduction of a cyanoethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of the cyano group.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyanoethyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The dichlorophenyl group contributes to the compound’s stability and reactivity, while the methylurea moiety can interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyanoethyl)-3-phenyl-1-methylurea: Lacks the dichloro substitution, resulting in different reactivity and properties.
1-(2-Cyanoethyl)-3-(4-chlorophenyl)-1-methylurea: Contains a single chlorine atom, affecting its chemical behavior.
1-(2-Cyanoethyl)-3-(3,4-dimethylphenyl)-1-methylurea: Substituted with methyl groups instead of chlorine, leading to variations in its applications.
Uniqueness
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both cyanoethyl and dichlorophenyl groups, which impart distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research.
Properties
CAS No. |
91193-78-1 |
|---|---|
Molecular Formula |
C11H11Cl2N3O |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C11H11Cl2N3O/c1-16(6-2-5-14)11(17)15-8-3-4-9(12)10(13)7-8/h3-4,7H,2,6H2,1H3,(H,15,17) |
InChI Key |
KOPYQWNYQYADIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
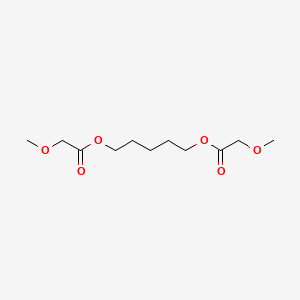
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
